molecular formula C16H17NOS B3010783 N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 850343-25-8

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B3010783
CAS No.: 850343-25-8
M. Wt: 271.38
InChI Key: ZPINRLZHBPHQAW-UHFFFAOYSA-N
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Description

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    N-Benzylation: The benzothiophene core is then subjected to N-benzylation using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes or receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-amino-N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • N-benzyl-2-[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which may confer distinct biological activity and chemical reactivity compared to other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

N-benzyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-3,6-7,10H,4-5,8-9,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPINRLZHBPHQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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